molecular formula AlH3O9P3 B8251951 CID 16212248

CID 16212248

Cat. No.: B8251951
M. Wt: 266.92 g/mol
InChI Key: WVGXHVULWHRUST-UHFFFAOYSA-N
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Description

CID 16212248 is a chemical compound of interest in natural product research, particularly within studies involving bioactive secondary metabolites. These methods are critical for isolating and identifying compounds in complex mixtures, such as essential oils or microbial extracts.

Structural elucidation via mass spectrometry (MS) is a cornerstone of its identification. For example, highlights the use of in-source CID (collision-induced dissociation) in LC-ESI-MS to differentiate structural isomers like ginsenosides, a technique likely applicable to this compound for resolving fragmentation patterns and confirming its molecular architecture .

Properties

InChI

InChI=1S/Al.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGXHVULWHRUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Al]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH3O9P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Chemical Identification and Sources

  • EPA Chemicals Dashboard : Allows searches by CID, CAS Number, or chemical name to retrieve safety, toxicity, and regulatory data .

  • PubChem : Provides chemical properties, synthesis routes, and reaction pathways for compounds .

  • Organic Chemistry Mechanisms : Videos and tutorials (e.g., results 1, 3, 6) detail reaction classifications and synthesis pathways for organic compounds.

General Reaction Analysis Framework

To analyze CID 16212248’s chemical reactions, the following steps would apply (based on general organic chemistry principles from results 1, 3, 5, 6):

2.1. Structural Analysis

  • Identify functional groups, molecular formula, and connectivity (e.g., using InChIKey or SMILES notation).

  • Assess reactivity based on electron-rich/electron-deficient regions.

2.2. Common Reaction Types

Reaction TypeExample MechanismRelevance to this compound?
SynthesisCombining starting materials via nucleophilic/electrophilic interactions13.Dependent on functional groups.
DecompositionBreakdown into simpler molecules1.Possible if thermally unstable.
CombustionOxidation with O₂ to CO₂ and H₂O1.If carbon-based.
Single/Double ReplacementSubstitution or exchange of ions1.If ionic or organometallic.

Reaction Intermediates

Intermediates in mechanisms are identified by:

For example, in a SN2 reaction:
Nu+R XR Nu+X\text{Nu}^-+\text{R X}\rightarrow \text{R Nu}+\text{X}^-
The transition state (bent structure) is a key intermediate36.

Data Sources and Limitations

  • The EPA Dashboard (result 7) provides regulatory and safety data but lacks synthesis details for this compound.

  • Organic chemistry tutorials (results 1, 3, 6) illustrate general mechanisms but do not reference this specific CID.

  • The Reddit thread (result 5) emphasizes problem-solving over memorization for reaction analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16212248, we compare it with structurally or functionally related compounds, focusing on oscillatoxin derivatives and other bioactive molecules.

Table 1: Structural and Physicochemical Comparison

Compound (CID) Molecular Formula Molecular Weight Key Properties (LogP, Solubility) Biological Activity Source
This compound Not explicitly provided Presumed bioactivity in toxins Inferred from CIEO fractions
Oscillatoxin D (101283546) Toxin, marine origin
30-Methyl-oscillatoxin D (185389) Methylated toxin derivative
CAS 1254115-23-5 (57416287) C7H14N2O 142.20 LogP: 0.03; Solubility: 86.7 mg/ml Potential enzyme interactions
CAS 1761-61-1 (72863) C7H5BrO2 201.02 LogP: –; Solubility: 0.687 mg/ml Synthetic intermediate
CAS 7254-19-5 (252137) C9H6BrNO2 240.05 LogP: –; Solubility: 0.052 mg/ml CYP1A2 inhibition

Key Observations:

Structural Analogues: Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share marine toxin origins, suggesting this compound may belong to a similar class of polyketide or alkaloid toxins .

Physicochemical Properties : Compounds like CAS 1254115-23-5 (CID 57416287) exhibit high solubility (86.7 mg/ml) and moderate LogP (0.03), contrasting with the lower solubility of brominated aromatic compounds (e.g., CAS 7254-19-5) . These differences highlight the impact of halogenation and functional groups on bioavailability.

Bioactivity : While oscillatoxins are linked to toxicity, synthetic analogues like CAS 7254-19-5 show enzyme inhibition (CYP1A2), underscoring the diversity of applications for CID-like compounds .

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 16212248 that balances specificity and scientific relevance?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and theoretical goals . For hypothesis-driven studies, use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables, e.g., "How does varying [specific parameter] in this compound affect [outcome] compared to [control]?" . Avoid overly broad questions (e.g., "What is this compound?") and prioritize gaps identified in literature reviews.

Q. What strategies ensure a rigorous literature review for this compound-related studies?

  • Methodology :

Use aggregation search tools to integrate primary sources (e.g., peer-reviewed journals) and secondary data (e.g., patents, preprints) while avoiding unreliable platforms .

Employ Boolean operators (AND/OR/NOT) and domain-specific terminology (e.g., "synthesis pathways," "spectroscopic characterization") to refine results .

Critically evaluate sources using criteria like reproducibility of methods, conflict of interest disclosures, and alignment with your research scope .

Q. What are essential considerations for designing experiments involving this compound?

  • Methodology :

  • Define independent/dependent variables (e.g., temperature, reaction time, yield) and incorporate controls to isolate confounding factors .
  • Pre-test instruments (e.g., HPLC, NMR) to ensure calibration and minimize measurement errors .
  • Follow principles of scientific investigation : hypothesis testing, falsifiability, and iterative refinement based on preliminary data .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodology :

Conduct sensitivity analysis to identify variables with the highest impact on outcomes (e.g., catalytic efficiency, purity thresholds) .

Use triangulation by cross-validating results with alternative techniques (e.g., XRD for crystallinity, mass spectrometry for molecular weight) .

Statistically analyze outliers using tools like Grubbs’ test or Monte Carlo simulations to distinguish systematic errors from random noise .

Q. What advanced methodologies address interdisciplinary challenges in this compound research (e.g., computational modeling vs. wet-lab validation)?

  • Methodology :

  • Integrate mixed-methods approaches : Combine DFT (Density Functional Theory) simulations with empirical kinetic studies to validate mechanistic hypotheses .
  • Ensure interoperability of data formats (e.g., .cif for crystallography, .mnova for NMR) to facilitate cross-disciplinary collaboration .
  • Document computational parameters (e.g., basis sets, convergence criteria) to enable replication .

Q. How to ensure reproducibility of this compound synthesis and characterization protocols?

  • Methodology :

  • Provide granular experimental details in supplementary materials: reaction stoichiometry, purification steps, and spectral data (e.g., IR peaks, retention times) .
  • Use standardized reference materials (e.g., NIST-certified reagents) and report batch numbers .
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What strategies optimize data collection and analysis for this compound in high-throughput screening?

  • Methodology :

  • Implement design of experiments (DoE) to minimize redundant trials and maximize data resolution .
  • Use machine learning algorithms (e.g., PCA for dimensionality reduction, SVM for classification) to identify patterns in large datasets .
  • Address data quality through outlier exclusion protocols and uncertainty quantification (e.g., confidence intervals for yield measurements) .

Key Methodological Resources

  • Data Analysis : Refer to guidelines for statistical rigor (e.g., ANOVA for multi-group comparisons, Bonferroni correction for multiple hypotheses) .
  • Ethical Compliance : Obtain institutional approvals for hazardous material handling and data privacy protocols .
  • Writing Standards : Follow journal-specific abstract structures (e.g., AIMRaD: Introduction, Methods, Results, and Discussion) and citation styles (e.g., APA for social sciences, ACS for chemistry) .

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